(+)-(Trans)-Dorzolamide, systematically named (4S)-trans-4-ethylammonio-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a synthetic compound belonging to a class of drugs called carbonic anhydrase inhibitors (CAIs) []. It is a chiral molecule with a specific stereochemistry denoted by the (+)-(trans) configuration. While dorzolamide is widely studied for its therapeutic applications, particularly in glaucoma treatment, this analysis will focus solely on its applications in scientific research outside of clinical settings.
The molecular structure of (+)-(Trans)-Dorzolamide has been determined by single-crystal X-ray analysis [, ]. It comprises a thieno[2,3-b]thiopyran ring system with a sulfonamide group at position 2 and a protonated ethylamine substituent at position 4. The molecule adopts an extended conformation, and the ethyl ammonium side chain is protonated at the nitrogen atom, forming a hydrogen bond with a chloride anion []. The dihedral angle between the planes of the thiophene ring and the sulfonamide group is 80.7° [].
(+)-(Trans)-Dorzolamide exerts its biological activity by inhibiting the enzyme carbonic anhydrase [, , ]. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase, (+)-(Trans)-Dorzolamide interferes with various physiological processes that rely on this enzyme, such as aqueous humor formation in the eye.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0